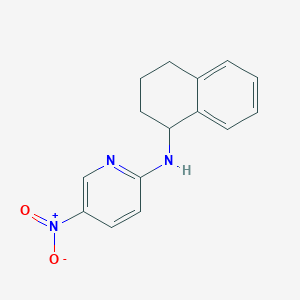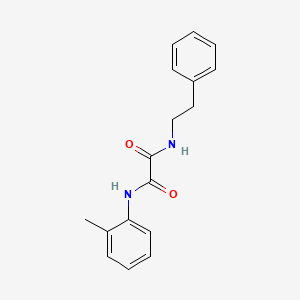![molecular formula C13H12N2O5S2 B5109321 2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid](/img/structure/B5109321.png)
2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide-based compound that has been synthesized using various methods. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are the main focus of
作用機序
The mechanism of action of 2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. The compound has been shown to inhibit COX-2, an enzyme involved in inflammation, and MMP-9, an enzyme involved in cancer cell invasion.
Biochemical and Physiological Effects
2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation. The compound has been shown to induce apoptosis in cancer cells and inhibit cancer cell invasion and metastasis.
実験室実験の利点と制限
The advantages of using 2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid in lab experiments include its potential therapeutic applications, its low toxicity, and its ability to inhibit the activity of enzymes involved in inflammation and cancer cell growth. The limitations of using the compound include its low solubility in water, which can make it difficult to administer in vivo, and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for research on 2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid. These include:
1. Investigating the compound's mechanism of action in more detail to understand how it inhibits the activity of enzymes involved in inflammation and cancer cell growth.
2. Developing more efficient synthesis methods to improve the yield and purity of the compound.
3. Investigating the compound's potential for use in combination therapy with other anti-cancer drugs.
4. Investigating the compound's potential for use in the treatment of other inflammatory diseases, such as rheumatoid arthritis.
5. Investigating the compound's potential for use in the treatment of other types of cancer.
Conclusion
In conclusion, 2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are the main focus of this paper. Further research is needed to fully understand the compound's mechanism of action and its potential for use in the treatment of various diseases.
合成法
The synthesis of 2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid involves the reaction of 5-amino-3-thiophenecarboxylic acid with chloromethyl methyl sulfone in the presence of a base. The reaction yields the intermediate compound, which is further reacted with 4-aminobenzoic acid to obtain the final product. This method has been modified by various researchers to improve the yield and purity of the compound.
科学的研究の応用
2-[{[5-(aminocarbonyl)-3-thienyl]sulfonyl}(methyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been tested in animal models for its anti-inflammatory and analgesic properties.
特性
IUPAC Name |
2-[(5-carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-15(10-5-3-2-4-9(10)13(17)18)22(19,20)8-6-11(12(14)16)21-7-8/h2-7H,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVYKBROZWWIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Carbamoylthiophen-3-yl)sulfonyl-methylamino]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)
![ethyl 4-(2-chlorobenzyl)-1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5109246.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5109262.png)
![1-bromo-3-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5109266.png)
![dimethyl 5-(3-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5109273.png)
![N,N-dibenzyl-2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5109306.png)
![2-(1,3-benzodioxol-5-yl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5109308.png)
![(2-aminoethyl){2-[2-(4-methoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B5109314.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B5109325.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109343.png)
